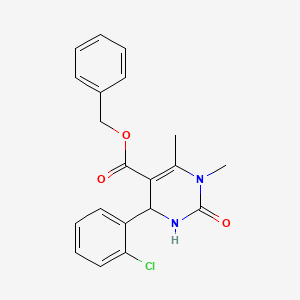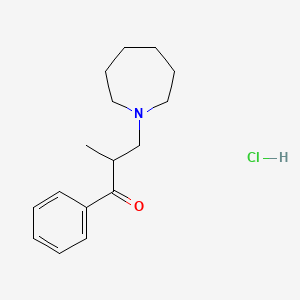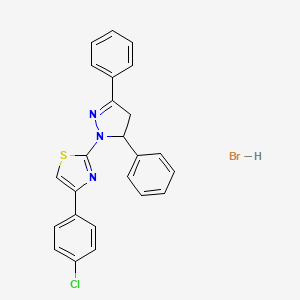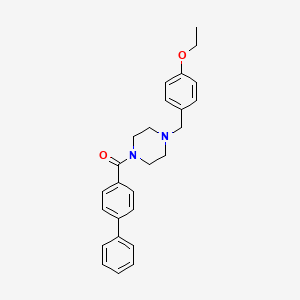![molecular formula C20H18BrNO4 B5126155 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
作用机制
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex responsible for the degradation of proteins, and to induce autophagy, a process by which cells degrade and recycle their own components.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for the study of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082. One area of research could focus on the development of more soluble analogs of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 that would be easier to work with in experimental settings. Another area of research could focus on the development of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 and to identify other cellular pathways that may be affected by its use.
合成方法
The synthesis of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 involves a multi-step process that begins with the reaction of 5-bromo-2,4-diethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. This intermediate is then subjected to a Knoevenagel condensation with 4-fluorobenzaldehyde to produce the desired product. The final step involves the hydrolysis of the ethyl ester groups to yield 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 in its free acid form.
科学研究应用
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma.
In addition to its anti-inflammatory properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines and inhibit the growth of tumors in animal models. This is thought to be due to its ability to inhibit the NF-κB pathway, which is often dysregulated in cancer cells.
属性
IUPAC Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWQOUIMQQKNI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)


![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)

